2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential therapeutic properties . They have been synthesized with various substituents at position-3, including hydroxyl, methyl, and amino groups .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis
Thiophene-2-carboxamide derivatives have been characterized using IR, 1H NMR, and mass spectroscopic analyses . Density functional theory (DFT) has been used to study their molecular and electronic properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include cyclization reactions of precursor compounds . The reactions are carried out in alcoholic sodium ethoxide .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives have been studied using density functional theory (DFT) . The compounds exhibit a close HOMO–LUMO energy gap (ΔE H-L), with the amino derivatives having the highest and the methyl derivatives the lowest .Scientific Research Applications
Heterocyclic Synthesis
Thiophene derivatives, such as those synthesized from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have been explored for their potential in creating a wide array of heterocyclic compounds. These compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, demonstrate the versatility of thiophene-based compounds in heterocyclic synthesis, offering a foundation for developing new pharmaceuticals and materials (Mohareb et al., 2004).
Antimicrobial Evaluation
Research on derivatives of thiophene carboxamide has shown potential antimicrobial properties. For instance, compounds synthesized from thiophene-2-carboxamide precursors have undergone evaluation for antimicrobial activities, highlighting the significance of thiophene derivatives in developing new antimicrobial agents (Talupur et al., 2021).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds from thiophene derivatives, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrates the application of these compounds as anti-inflammatory and analgesic agents. Such research indicates the potential of thiophene-based compounds in creating new drugs for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activities
The exploration of thiophene derivatives for their anticancer properties is another vital area of research. Novel thiophene derivatives have been synthesized and evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showcasing the potential therapeutic applications of these compounds in cancer treatment (Amr et al., 2010).
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) have been developed for environmental applications, including luminescence sensing of contaminants and the removal of pesticides. This research underlines the adaptability of thiophene derivatives in environmental science, offering innovative solutions for detecting and eliminating pollutants (Zhao et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Action Environment
The action environment of this compound is within the cells, specifically in the endoplasmic reticulum where the STING protein is localized Environmental factors that could influence the compound’s action, efficacy, and stability are not specified in the current search results
Future Directions
Properties
IUPAC Name |
6-methyl-2-[(4-propan-2-yloxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-11(2)25-14-7-5-13(6-8-14)19(24)22-20-17(18(21)23)15-9-4-12(3)10-16(15)26-20/h5-8,11-12H,4,9-10H2,1-3H3,(H2,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJAQFQBFGFSCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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